1-Isopropyl-1H-indole-5,6-diol
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Overview
Description
1-Isopropyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the isopropyl group and hydroxyl groups at the 5 and 6 positions of the indole ring makes this compound unique and potentially valuable in various scientific research applications.
Preparation Methods
The synthesis of 1-Isopropyl-1H-indole-5,6-diol can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . For industrial production, the process may involve the use of more scalable and cost-effective methods, such as catalytic hydrogenation or the use of palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
1-Isopropyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-1H-indole-5,6-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the indole ring can interact with receptors and enzymes, modulating their activity . Specific pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
1-Isopropyl-1H-indole-5,6-diol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
1H-Indole-5,6-diol: Lacks the isopropyl group, leading to different chemical and biological properties.
5-Fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral activity. The presence of the isopropyl group in this compound makes it unique, potentially enhancing its stability and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-propan-2-ylindole-5,6-diol |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-4-3-8-5-10(13)11(14)6-9(8)12/h3-7,13-14H,1-2H3 |
InChI Key |
VIMLJOOTXPPOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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